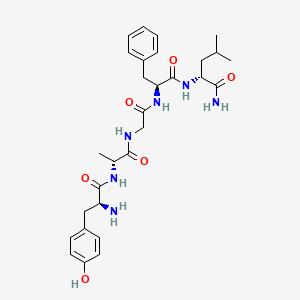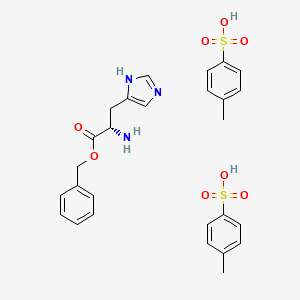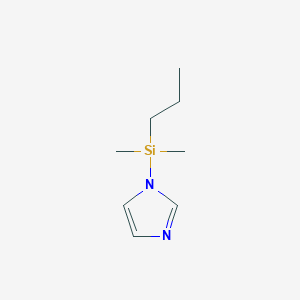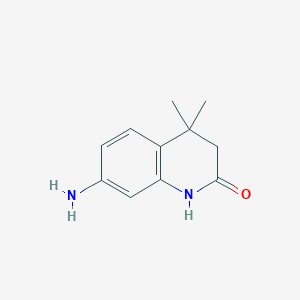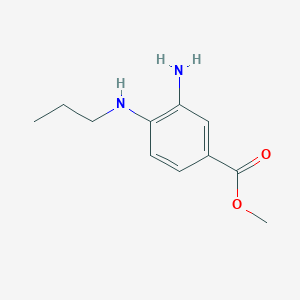
2-Bromo-6-(methoxymethoxy)naphthalene
Übersicht
Beschreibung
2-Bromo-6-(methoxymethoxy)naphthalene is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene involves several steps . The process begins with the bromination of 2-naphthol to 1,6-dibromo-2-naphthol. This is then reduced to 6-bromo-2-naphthol, which is subsequently methylated to form 6-bromo-2-methoxynaphthalene .Molecular Structure Analysis
The InChI code for 2-Bromo-6-(methoxymethoxy)naphthalene is 1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
2-Bromo-6-(methoxymethoxy)naphthalene is used in the synthesis of nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone] by Heck reaction .Physical And Chemical Properties Analysis
2-Bromo-6-(methoxymethoxy)naphthalene is a solid at room temperature . The compound is white to light beige in color .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use in Pharmaceuticals
2-Bromo-6-(methoxymethoxy)naphthalene is primarily significant as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various methods have been developed for its synthesis, considering environmental and toxicological concerns, with recent advancements focusing on environmentally benign substitutes like dimethyl carbonate (DMC) (Xu & He, 2010). Additionally, it is used in the Grignard reaction to synthesize 6-methoxy-2-naphthaldehyde, an important pharmaceutical intermediate (Guo-tong, 2007).
Role in Material and Supramolecular Chemistry
This chemical is also significant in materials and supramolecular chemistry. It serves as a precursor for the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), which are used in various research fields. Efficient methods for obtaining bromo-substituted naphthalene dianhydride derivatives have been developed, highlighting the compound's versatility in material science applications (Ping, 2012).
Application in Dyes and Pigments
It has been used in the synthesis of azoic dyes, where the orientation of bromine atoms significantly affects the shades and fastness properties of the azoic shades produced from brominated naphthols. This application illustrates its role in creating colorants with specific properties (Talavdekar & Venkataraman, 1950).
Use in Organic Synthesis and Polymer Chemistry
In the field of organic synthesis and polymer chemistry, 2-Bromo-6-(methoxymethoxy)naphthalene is utilized for generating a variety of organic compounds and polymers. Its ability to undergo various chemical reactions makes it a valuable tool for synthesizing complex molecules, including naphthyl-based compounds and derivatives used in various applications (Gilchrist & Summersell, 1988).
Contribution to Environmental and Green Chemistry
Advancements in the synthesis and application of 2-Bromo-6-(methoxymethoxy)naphthalene also contribute to environmental and green chemistry. Researchers focus on developing methods that minimize toxicological risks and environmental impacts, making the synthesis and use of this compound more sustainable and safer (Bringmann et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQXFJYHRUYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561042 | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methoxymethoxy)naphthalene | |
CAS RN |
111359-62-7 | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111359-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
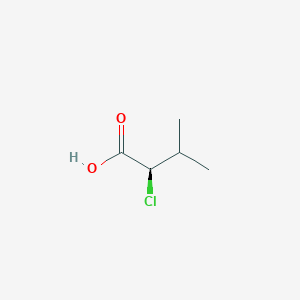
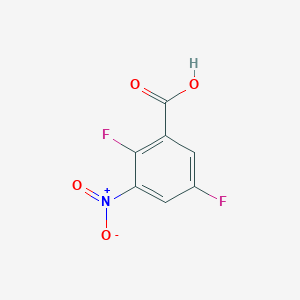
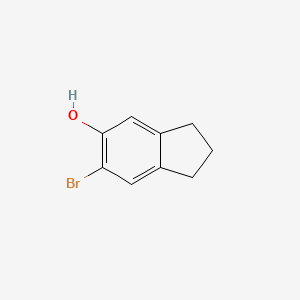
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
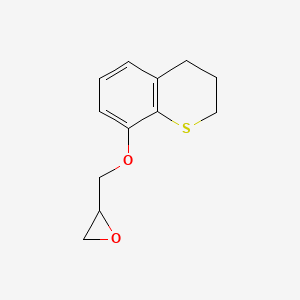
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

